REACTION_SMILES
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[Cl:28][CH2:29][Cl:30].[F:13][c:14]1[cH:15][cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21]1.[Mg+2:22].[NH2:1][c:2]1[c:3]2[c:7]([cH:8][c:9]([F:11])[cH:10]1)[C:6](=[O:12])[O:5][CH2:4]2.[O-:23][S:24]([O-:25])(=[O:26])=[O:27]>>[N:1]([c:2]1[c:3]2[c:7]([cH:8][c:9]([F:11])[cH:10]1)[C:6](=[O:12])[O:5][CH2:4]2)=[CH:18][c:17]1[cH:16][cH:15][c:14]([F:13])[cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)cc2c1COC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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O=C1OCc2c(N=Cc3ccc(F)cc3)cc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |